molecular formula C21H15N3O2S B2992015 N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 713119-40-5

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2992015
CAS No.: 713119-40-5
M. Wt: 373.43
InChI Key: GHOPALBVSHCXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide (Molecular Formula: C 21 H 15 N 3 O 2 S, PubChem CID: 1261261) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research . This compound belongs to the structural class of 2-phenylquinoline-4-carboxamides, a family known for diverse pharmacological properties. The molecular architecture incorporates a thiophene ring with a carbamoyl group and a phenyl-substituted quinoline, forming an extended planar system that facilitates interaction with biological targets. The 2-phenylquinoline core is a privileged scaffold in the development of epigenetic therapeutics. Specifically, related analogs have been designed as potent and selective inhibitors of Histone Deacetylases (HDACs), particularly demonstrating selectivity for the HDAC3 isoform . HDAC inhibition is a validated strategy in oncology research, as it can lead to the reactivation of silenced tumor suppressor genes, induction of cell cycle arrest (e.g., in the G2/M phase), and promotion of apoptosis in cancer cells . Researchers can utilize this compound as a key intermediate or a novel chemical entity for probing HDAC-related pathways. Beyond oncology, the 2-phenylquinoline-4-carboxamide scaffold shows promising antibacterial properties. Structural analogs have exhibited activity against a range of Gram-positive bacteria, including Staphylococcus aureus , and some Gram-negative strains . This makes it a candidate for investigations aimed at overcoming antibiotic resistance. Furthermore, derivatives of 2-phenylquinoline-4-carboxamide have demonstrated notable anti-inflammatory and analgesic activities in preclinical models, suggesting potential applications in immunology and pain research . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c22-19(25)15-10-11-27-21(15)24-20(26)16-12-18(13-6-2-1-3-7-13)23-17-9-5-4-8-14(16)17/h1-12H,(H2,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOPALBVSHCXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes current research findings and evaluates the biological activity of this compound, supported by data tables and case studies.

1. Chemical Structure and Synthesis

The compound features a quinoline nucleus, which is known for its varied biological activities including anticancer, antimalarial, and antimicrobial properties. The synthesis typically involves multi-step reactions, including the formation of the thiophene ring and subsequent modifications to introduce the carboxamide group.

Research indicates that compounds with a quinoline structure can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that derivatives of 2-phenylquinoline-4-carboxamide exhibit potent cytotoxicity against various cancer cell lines, including HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468. The binding affinity to the colchicine site on tubulin is a significant factor in their antiproliferative activity .

2.2 Case Studies

A notable study synthesized a series of quinoline derivatives and evaluated their antiproliferative activity. Among these, a specific derivative demonstrated IC50 values of 0.5 μM against SK-OV-3 and 0.2 μM against HCT116 cells, indicating strong cytotoxic potential .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)
7bSK-OV-30.5
7bHCT1160.2
OtherVariousVaries

3. Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

3.1 In Vitro Studies

In a comparative study, several quinoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of specific functional groups was found to enhance this activity .

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. Modifications at various positions on the quinoline ring have been shown to alter both anticancer and antimicrobial activities.

4.1 Key Findings from SAR Studies

  • Amide Group : The presence of an amide group enhances anticancer activity.
  • Substituents on Quinoline : Different substituents can either increase or decrease the efficacy against specific cancer types or bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Nitrogen

Heterocyclic Substituents
  • N-(5-(2-Furanyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide (15b): Features a 2-furanyl-oxadiazole group. Reported yield: 41% .
  • N-(2-Methyl-5-nitrophenyl)-2-phenylquinoline-4-carboxamide (20): Contains a nitro-substituted phenyl group, which may enhance electrophilic interactions but increase toxicity risks. Yield: 87% .
Aromatic and Aliphatic Substituents
  • N-(4-Aminobutyl)-2-phenylquinoline-4-carboxamide (11): An aliphatic aminobutyl chain improves water solubility but may reduce membrane permeability. Yield: 73% .
  • N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Chlorophenyl and dimethoxyphenyl groups enhance lipophilicity, favoring CNS penetration. Molecular weight: 418.87 g/mol .

Modifications on the Quinoline Core

  • N-(1-Phenylpropyl)-2-phenylquinoline-4-carboxamide: Lithiation at position 3 enables radiochemical labeling (e.g., carbon-11 for PET imaging), demonstrating the core’s versatility in drug development .
  • 2-(2-Thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (CAS 438619-23-9): A thienyl group at position 2 and a trifluoromethylphenyl group on the carboxamide nitrogen enhance electronic effects and metabolic resistance. Molecular weight: 398.4 g/mol .

Pharmacological Implications

  • Anti-inflammatory Activity: Derivatives like N-(2,4-dihydroxyphenyl)-2-phenylquinoline-4-carboxamide (6f) exhibit significant anti-inflammatory effects in carrageenan-induced edema models, comparable to diclofenac sodium .

Structural and Functional Data Table

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties/Activities Yield/Reference
N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide Thiophene with carbamoyl group ~377.44 (calculated) Enhanced hydrogen bonding Not reported
N-(5-(2-Furanyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide (15b) Furan-oxadiazole ~427.45 Moderate solubility 41%
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide Chlorophenyl, dimethoxyphenyl 418.87 High lipophilicity Not reported
N-(2,4-Dihydroxyphenyl)-2-phenylquinoline-4-carboxamide (6f) Dihydroxyphenyl ~372.39 Anti-inflammatory activity Not reported

Discussion

The 3-carbamoylthiophen-2-yl group in the target compound distinguishes it from analogs by balancing electronic effects (via sulfur) and hydrogen-bonding capacity (via carbamoyl). This contrasts with furan-based analogs, which prioritize solubility but may face oxidative metabolism challenges . Chlorophenyl and trifluoromethylphenyl substituents in related compounds enhance target affinity in hydrophobic binding pockets, as seen in kinase inhibitors . Anti-inflammatory activity in dihydroxyphenyl derivatives suggests that polar substituents improve interaction with inflammatory enzymes like COX-2 .

Q & A

Q. What analytical approaches differentiate structural isomers in quinoline-carboxamide derivatives?

  • Methodology :
  • NOESY NMR : Detect spatial proximity between thiophene and quinoline protons to confirm regiochemistry.
  • X-ray crystallography : Resolve ambiguous cases (e.g., syn vs. anti carbamoyl orientation) using SHELX-refined structures .

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